2-(5-Ethylfuran-2-yl)piperidine
Overview
Description
2-(5-Ethylfuran-2-yl)piperidine is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of an ethyl-substituted furan ring attached to the piperidine moiety .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 2-(5-ethylfuran-2-yl)piperidine, play a significant role in the pharmaceutical industry . For instance, the benzyl-piperidine group is often necessary for the successful inhibition of cholinesterase receptors .
Mode of Action
For example, the benzyl-piperidine group provides good binding to the catalytic site of the AChE enzyme, interacting with Trp84, Trp279, Phe330, and Phe331 .
Biochemical Pathways
For instance, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Result of Action
For example, piperine, a piperidine derivative, exhibits pleiotropic properties like antioxidant, anticancer, anti-inflammatory, antihypertensive, hepatoprotective, and neuroprotective activities .
Biochemical Analysis
Biochemical Properties
2-(5-Ethylfuran-2-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, derivatives of piperidine, including this compound, have demonstrated cytotoxic effects, leading to cell death . This compound can also modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, its interaction with cytochrome P450 enzymes involves the activation of the N-H bond, which initiates a series of reactions resulting in the formation of a ring-contracted product . This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in metabolic function . These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound can lead to the formation of various metabolites, which can have different biological activities. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into the cell via specific membrane transporters and then distributed to various organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
The synthesis of 2-(5-Ethylfuran-2-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 5-ethylfuran-2-carbaldehyde with piperidine under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-(5-Ethylfuran-2-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as halides or amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(5-Ethylfuran-2-yl)piperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in studies involving the modulation of biological pathways due to its structural similarity to naturally occurring compounds . Industrially, it may be used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
2-(5-Ethylfuran-2-yl)piperidine can be compared with other similar compounds, such as 2-(5-Methylfuran-2-yl)piperidine and 2-(5-Propylfuran-2-yl)piperidine . These compounds share a similar piperidine core structure but differ in the substituents on the furan ring . The unique ethyl substitution in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(5-ethylfuran-2-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-9-6-7-11(13-9)10-5-3-4-8-12-10/h6-7,10,12H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUGMXOQESWPEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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